2-Amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile
Overview
Description
2-Amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound is characterized by its unique structure, which includes an amino group, a chloro substituent, and a carbonitrile group attached to a pyrrolopyrimidine core. It is widely used in various fields of scientific research due to its versatile chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile typically involves multiple steps. One common method includes the following steps:
Starting Material Preparation: The synthesis begins with the preparation of ethyl 2-cyano-4,4-dimethoxybutanoate by coupling ethyl 2-cyanoacetate and 2-bromo-1,1-dimethoxyethane.
Intermediate Formation: The intermediate 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol is prepared by adding formamidine to ethyl 2-cyano-4,4-dimethoxybutanoate.
Cyclization: The intermediate is then cyclized to form 7H-pyrrolo[2,3-d]pyrimidin-4-ol.
Chlorination: Finally, the 7H-pyrrolo[2,3-d]pyrimidin-4-ol is chlorinated to yield this compound.
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve optimized reaction conditions to enhance yield and purity. For instance, the use of specific solvents, catalysts, and temperature control can significantly improve the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro substituent can be replaced by nucleophiles under suitable conditions.
Electrophilic Substitution: The amino group can participate in electrophilic substitution reactions.
Coupling Reactions: It can undergo Suzuki coupling reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alcohols.
Electrophilic Substitution: Reagents such as halogens and nitrating agents are used under acidic conditions.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in Suzuki coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted pyrrolopyrimidine .
Scientific Research Applications
2-Amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile involves its interaction with specific molecular targets. For instance, it can inhibit kinase enzymes by binding to their active sites, thereby blocking the phosphorylation of target proteins . This inhibition can lead to the disruption of cell signaling pathways, resulting in cell cycle arrest and apoptosis .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine
- 5-Iodo-7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile
- (4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methyl pivalate
Uniqueness
2-Amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its amino and chloro substituents, along with the carbonitrile group, make it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
2-amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClN5/c8-5-4-3(1-9)2-11-6(4)13-7(10)12-5/h2H,(H3,10,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFKWCSCTCYYFAU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(N1)N=C(N=C2Cl)N)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClN5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30559293 | |
Record name | 2-Amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30559293 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
124738-81-4 | |
Record name | 2-Amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30559293 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 2-Amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile in the context of nucleoside synthesis?
A1: this compound serves as a versatile building block for synthesizing various nucleoside analogs, including cadeguomycin, ara-cadeguomycin, and 2′-deoxycadeguomycin []. Its structure allows for the attachment of different sugar moieties, leading to the creation of diverse nucleoside structures. This is crucial for exploring the structure-activity relationship of these analogs and their potential as therapeutic agents.
Q2: Can you describe the key steps involved in using this compound for nucleoside synthesis, as described in the paper?
A2: The paper outlines a method where the sodium salt of this compound is reacted with a protected sugar chloride []. This reaction forms a glycosidic bond, linking the aglycone (this compound) with the sugar moiety. Subsequent deprotection steps then yield the desired nucleoside analog. This approach allows for the stereospecific synthesis of various nucleoside analogs by simply changing the protected sugar chloride used in the glycosylation step [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.